Hosenkoside K

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

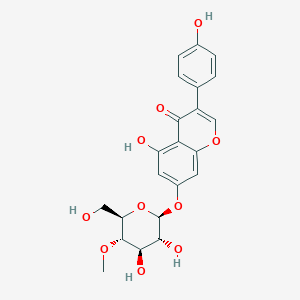

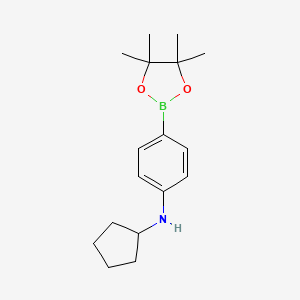

Hosenkoside K is a baccharane-type glycoside isolated from the seeds of Impatiens balsamina L. This compound is part of a group of glycosides known for their diverse biological activities, including potential antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hosenkoside K is typically isolated from natural sources rather than synthesized in a laboratory. The extraction process involves the following steps:

Collection and Drying: The seeds of L. are collected and dried.

Extraction: The dried seeds are subjected to solvent extraction using methanol or ethanol.

Purification: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification process from natural sources.

Chemical Reactions Analysis

Types of Reactions: Hosenkoside K undergoes various chemical reactions, including:

Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.

Oxidation and Reduction:

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

Hydrolysis: Aglycone and sugar moieties.

Oxidation and Reduction: Specific products depend on the reagents and conditions used.

Scientific Research Applications

Hosenkoside K has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of glycosides and their chemical properties.

Biology: Investigated for its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its growth inhibitory activity against human cancer cells

Industry: Limited industrial applications due to the lack of large-scale production methods.

Mechanism of Action

The mechanism of action of Hosenkoside K involves its interaction with cellular pathways and molecular targets. It has been shown to exhibit growth inhibitory activity against human cancer cells, potentially through the induction of apoptosis and inhibition of cell proliferation. The specific molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Hosenkoside K is part of a group of baccharane-type glycosides isolated from Impatiens balsamina L. Similar compounds include:

- Hosenkoside A

- Hosenkoside B

- Hosenkoside C

- Hosenkoside F

- Hosenkoside G

- Hosenkoside M

Uniqueness: this compound is unique due to its specific glycosidic structure and its potential antitumor activity. While other hosenkosides also exhibit biological activities, this compound’s specific structure and activity profile distinguish it from its counterparts .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O25/c1-23(20-71-46-41(67)37(63)33(59)26(16-55)74-46)25-8-13-54(22-72-25)15-14-52(4)24(45(54)70)6-7-31-50(2)11-10-32(51(3,30(50)9-12-53(31,52)5)21-73-47-42(68)38(64)34(60)27(17-56)75-47)78-49-44(40(66)36(62)29(19-58)77-49)79-48-43(69)39(65)35(61)28(18-57)76-48/h23-49,55-70H,6-22H2,1-5H3/t23-,24+,25-,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52+,53+,54+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWINIHBXRZXFKL-SGBJXWCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1141.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the current understanding of Hosenkoside K's pharmacokinetic profile?

A1: While research on this compound is ongoing, a recent study successfully developed and validated a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Hosenkoside A and this compound in rat plasma. [] This method, deemed sensitive and rapid, utilized mogroside V as an internal standard and achieved a lower limit of quantification of 5 ng/mL for both analytes. [] The researchers successfully applied this validated method to a pharmacokinetic study in rats orally administered total saponins of Semen Impatientis, demonstrating its potential for further investigation of this compound's absorption, distribution, metabolism, and excretion. []

Q2: Can you elaborate on the extraction methods employed for obtaining this compound from its natural source?

A2: Researchers have focused on optimizing the extraction of total Hosenkosides, including this compound, from the seeds of Impatiens balsamina L. using macroporous adsorption resin. [] This method explores the impact of factors like solution density, pH, and flow rate on the resin's adsorption properties. [] Results indicate that maximizing the extraction of total Hosenkosides involves specific conditions: combining and filtering solutions, concentrating them under vacuum, adjusting the pH to 6.0, and passing the solution through AB-8 macroporous resin at a controlled flow rate before eluting with 80% ethanol. []

Q3: Are there any studies investigating the potential anti-cancer activity of this compound?

A3: Although specific studies on this compound's anti-cancer properties are limited, research indicates that Impatiens balsamina L. seeds contain two new baccharane glycosides, potentially including this compound, exhibiting in vitro growth inhibitory activity against human cancer A375 cells. [, ] Further research is necessary to isolate and confirm the specific contributions and mechanisms of action of this compound in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)